Ethyl Benzoylformate-d5

Übersicht

Beschreibung

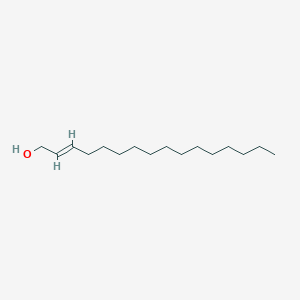

Ethyl benzoylformate is a compound of interest in various chemical syntheses and reactions. It serves as a substrate in enantioselective reactions and is a building block for the synthesis of chiral molecules. The studies provided focus on the synthesis, structural characterization, and reaction analysis of ethyl benzoylformate and its derivatives.

Synthesis Analysis

The synthesis of ethyl benzoylformate and its derivatives has been explored through various methods. Paper reports achieving a 98% enantioselectivity in the hydrogenation of ethyl benzoylformate using a heterogeneous method with a Pt/Al2O3 catalyst modified by dihydrocinchonidine. Similarly, paper discusses the optimization of reaction conditions to achieve the same level of enantioselectivity. Paper describes the synthesis of a complex derivative of ethyl benzoylformate, which was characterized by several spectroscopic methods and theoretical studies. Paper details the preparation of N-para-ferrocenyl benzoyl amino acid ethyl esters, which are related to ethyl benzoylformate in their benzoyl component.

Molecular Structure Analysis

The molecular structure of ethyl benzoylformate derivatives has been extensively studied. Paper uses both experimental and theoretical methods to analyze the vibrational spectra and geometric parameters of a synthesized derivative. Paper provides structural characterization through spectroscopic techniques and X-ray crystallography. Paper also combines experimental and theoretical approaches to study the molecular structure of a pyrazole derivative of benzoylformate.

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoylformate has been investigated in the context of asymmetric synthesis and enzymatic reactions. Paper explores the reduction of ethyl benzoylformate with an NADH analogue, discussing the role of hydroxy-groups in the reaction. Paper provides insight into the enzymatic decarboxylation of benzoylformate by analyzing a reaction intermediate with a benzoylphosphonate inhibitor.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl benzoylformate derivatives are crucial for their application in pharmaceuticals and other fields. Paper examines the vibrational contributions and electronic structure of a pharmaceutical molecule related to ethyl benzoylformate. Paper characterizes a thiazole derivative through spectroscopic methods and DFT studies, focusing on molecular geometry and vibrational frequencies. Paper synthesizes O-ethyl benzoylthiocarbamate and analyzes its crystal structure and vibrational spectra, providing a comparison between experimental and computational data.

Wissenschaftliche Forschungsanwendungen

Enantioselective Hydrogenation and Catalysis

Heterogeneous Asymmetric Reactions : The enantioselective hydrogenation of ethyl benzoylformate to (R)-ethyl mandelate over dihydrocinchonidine-modified Pt/Al2O3 catalyst in acetic acid was examined, revealing high enantioselectivity under optimized conditions. This study underscores the potential of ethyl benzoylformate in asymmetric synthesis, a key process in producing chiral molecules (Sutyinszki et al., 2002).

Electrocatalytic Asymmetric Reduction : Utilizing Ag–Cu bimetallic nanoparticles as cathode materials, the asymmetric electroreduction of ethyl benzoylformate was conducted to produce optically active ethyl mandelate. This research highlights the role of ethyl benzoylformate in exploring novel catalytic methods for asymmetric synthesis (Wang et al., 2020).

Reaction Mechanisms and Kinetic Studies

Kinetics and Catalyst Deactivation : Investigating the enantioselective hydrogenation of ethyl benzoylformate over Pt/Al2O3, this study delved into the impact of various factors on reaction kinetics and catalyst deactivation, offering critical insights into optimizing reaction conditions for better yields and enantioselectivity (Martín et al., 2014).

Structural and Kinetic Analysis of Catalysis : Through the examination of benzoylformate decarboxylase, a study provided a deeper understanding of the enzyme's interaction with substrates like ethyl benzoylformate, shedding light on the catalytic mechanisms at play and offering avenues for enzyme engineering (Polovnikova et al., 2003).

Applications in Biocatalysis and Environmental Studies

Biosynthesis of Benzoylformic Acid : A study demonstrated the hydrolysis of benzoyl cyanide to benzoylformic acid by a newly isolated Rhodococcus sp., indicating the potential of ethyl benzoylformate derivatives in biocatalytic processes and organic synthesis (He et al., 2012).

Oxidative Decarboxylation for Ethyl Vanillin Synthesis : Highlighting a novel biotransformation method, this research showcases the conversion of a mandelic acid derivative into ethyl vanillin, demonstrating the utility of benzoylformate derivatives in producing valuable flavor compounds (Pan et al., 2013).

Safety And Hazards

The safety data sheet for Ethyl Benzoylformate-d5 advises avoiding contact with skin and eyes and not to breathe mist/vapors/spray . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed . In case of contact with skin or eyes, it’s recommended to rinse immediately with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLCQKPAECHXCQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440693 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Benzoylformate-d5 | |

CAS RN |

1025892-26-5 | |

| Record name | Ethyl Benzoylformate-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-Dimethyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B130827.png)

![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

![(2S)-N-[(2S,5S)-4,4-difluoro-5-[[(2S)-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanoyl]amino]-3-oxo-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-pyridin-2-ylethylsulfonylamino)butanamide](/img/structure/B130849.png)